molecular formula C13H19NO B312712 N-(2-ethylphenyl)pentanamide

N-(2-ethylphenyl)pentanamide

Cat. No.: B312712
M. Wt: 205.3 g/mol
InChI Key: ROPUNRZPMCQAGI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 2-ethylphenyl group. The ethyl substituent at the phenyl ring’s ortho position may influence steric effects, solubility, and biological activity compared to para-substituted analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(2-ethylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-3-5-10-13(15)14-12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15)

InChI Key

ROPUNRZPMCQAGI-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1CC

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1CC

solubility

30.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(4-Methoxyphenyl)pentanamide
  • Key Features : Methoxy group at the phenyl ring’s para position.
  • Pharmacological Activity : Demonstrates anthelmintic activity against Toxocara canis larvae, with time- and concentration-dependent efficacy similar to albendazole but lower cytotoxicity (cell viability reduction <5% vs. albendazole’s 30–50%) .
  • Physicochemical Properties: High water solubility (LogP = 2.5), topological polar surface area (TPSA = 49 Ų), and blood-brain barrier (BBB) permeability predicted in silico .
  • Synthesis: Achieved via coupling of 4-anisidine and pentanoic acid, yielding 69% purity with straightforward purification .
Sulfonamide-Functionalized Pentanamide Derivatives

Examples include N4-valeroylsulfathiazole (23) and N4-valeroylsulfanilamide (25) ():

  • Key Features : Sulfonamide groups linked to phenyl-pentanamide cores.
  • Physicochemical Properties :
    • Higher molecular weights (e.g., 23: MW = 367.4 g/mol) and logP values (~3.0–3.5) compared to N-(4-methoxyphenyl)pentanamide.
    • Infrared spectra confirm amide (1667–1676 cm⁻¹) and sulfonamide (1141–1152 cm⁻¹) functionalities .
Piperazine-Modified Pentanamides

Examples include compound 7d ():

  • Key Features : Pentanamide linked to thiophenyl and piperazine groups.
  • Synthesis : Achieved via multi-step reactions with 34–45% yields, requiring chromatographic purification .

Comparative Data Table

Compound Substituents/Functional Groups Molecular Weight (g/mol) LogP Solubility (mg/mL) Cytotoxicity (Cell Viability) Key Activity
N-(2-ethylphenyl)pentanamide 2-ethylphenyl ~221.3 (calculated) ~3.0* Not reported Not reported Unknown
N-(4-methoxyphenyl)pentanamide 4-methoxyphenyl 207.3 2.5 >10 (predicted) >95% (human/animal cells) Anthelmintic
N4-valeroylsulfathiazole (23) Sulfathiazole-pentanamide 367.4 3.2 Moderate Not reported Antitubercular
Compound 7d () Thiophenyl-piperazine ~498.6 ~4.0* Low Not reported Dopamine D3 modulation

*Estimated based on structural analogs.

Key Findings from Structural Comparisons

Substituent Position and Bioactivity :

  • The para-methoxy group in N-(4-methoxyphenyl)pentanamide enhances solubility and anthelmintic activity compared to the ortho-ethyl substituent in this compound, which may reduce polarity and increase logP .
  • Steric hindrance from the ethyl group in the ortho position could limit interactions with parasitic targets compared to para-substituted analogs.

Functional Group Impact: Sulfonamide derivatives exhibit distinct antitubercular activity due to sulfonamide’s role in disrupting folate synthesis in Mycobacterium tuberculosis .

Synthesis Complexity :

  • N-(4-methoxyphenyl)pentanamide is synthesized in fewer steps (69% yield) compared to piperazine derivatives (34–45% yields) .

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